6-(2'-Hexyldecanoyloxy)hexan-1-ol
Description
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 (CAS: 1849616-53-0) is a lipid-derived ester with the molecular formula C₂₂H₄₄O₃ and a molecular weight of 356.58 g/mol . It features a branched structure: a decanoic acid backbone substituted with a 2-hexyl group and esterified with a 6-oxohexyl alcohol. Key properties include a high lipophilicity (LogP = 8) and low hydrogen-bonding capacity (1 donor, 3 acceptors) . This compound is primarily utilized in drug delivery systems due to its ability to enhance solubility and stability of hydrophobic therapeutics .
Properties
IUPAC Name |
6-hydroxyhexyl 2-hexyldecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21,23H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIKXWBASZQWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849616-53-0 | |
| Record name | 6-(2â??-hexyldecanoyloxy)hexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Acid-Catalyzed Esterification
The most straightforward synthesis involves esterifying 2-hexyldecanoic acid with 6-hydroxyhexanol under acidic conditions. Sulfuric acid or para-toluenesulfonic acid (pTSA) catalyzes the reaction, typically conducted in anhydrous toluene or dichloromethane at 80–110°C for 8–12 hours. The equilibrium-driven process achieves ~70% conversion, necessitating Dean-Stark traps for water removal to shift equilibrium toward ester formation. Post-synthesis purification involves sequential washes with sodium bicarbonate (5% w/v) and brine, followed by silica gel chromatography to isolate the ester (≥95% purity).
Key Parameters:
- Molar Ratio: 1:1.2 (acid:alcohol) to minimize side reactions.
- Catalyst Loading: 2–5 mol% sulfuric acid.
- Yield: 68–72% after purification.
Continuous Flow Synthesis
Recent advancements employ flow chemistry to enhance efficiency and scalability. In this method, 2-hexyldecanoyl chloride reacts with hexan-1,6-diol in a tubular reactor at 100°C with a residence time of 4 minutes. The process uses 2-methyltetrahydrofuran (2-MeTHF) as a green solvent and sodium hydroxide (1 M) for in-line neutralization. Key advantages include:
- Throughput: 56.5 mmol·h⁻¹ of product.
- Yield: 91% with ≥98% purity via liquid-liquid extraction.
- Scalability: Eliminates batch variability, enabling gram-to-kilogram production.
Optimization Insights:
- Solvent Choice: 2-MeTHF improves miscibility of acyl chloride and diol.
- Temperature Control: Precise heating prevents thermal degradation of intermediates.
Organolithium-Mediated Coupling
This method, adapted from lipid nanoparticle patent literature, involves coupling 2-hexyldecanoic acid with 6-bromohexanol using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and dimethylpropylene urea (DMPU). The reaction proceeds at −78°C to 25°C over 6 hours, yielding the ester after aqueous workup.
Critical Factors:
- Solvent Ratio: THF:DMPU (10:1 v/v) maximizes enolate formation.
- Purification: Reversed-phase chromatography (C18 column) removes DMPU residues, achieving >99% purity.
- Yield: 65–70%.
Oxidation of Alcohol Intermediates
A two-step approach first synthesizes 6-hydroxyhexyl 2-hexyldecanoate, followed by oxidation to introduce the oxo group. The initial step uses EDC·HCl and DMAP in dichloromethane to esterify 2-hexyldecanoic acid with hexan-1,6-diol (3:1 molar ratio). The secondary oxidation employs iodobenzene diacetate (PIDA) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in heptane/dichloromethane (10:1 v/v) at 35°C for 3 hours. Sodium metabisulfite quenching and filtration yield the final product.
Performance Metrics:
- Step 1 Yield: 73% (6-hydroxyhexyl intermediate).
- Step 2 Yield: 90% (6-oxohexyl product).
- Purity: 96% by HPLC.
Enzymatic Transesterification
Lipase-catalyzed methods offer regioselectivity and mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates transesterification between vinyl decanoate and 6-hydroxyhexyl 2-hexyldecanoate in tert-butanol at 50°C. After 24 hours, the enzyme is filtered, and the product is isolated via rotary evaporation.
Advantages:
- Selectivity: No protection/deprotection of hydroxyl groups required.
- Yield: 82–85% with >99% enantiomeric excess.
- Sustainability: Biocatalyst reuse for up to 5 cycles.
Comparative Analysis of Methods
| Method | Temperature Range | Reaction Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed | 80–110°C | 8–12 h | 68–72 | 95 | Moderate |
| Continuous Flow | 100°C | 4 min | 91 | 98 | High |
| Organolithium | −78–25°C | 6 h | 65–70 | 99 | Low |
| Oxidation | 35°C | 3 h | 90 | 96 | Moderate |
| Enzymatic | 50°C | 24 h | 82–85 | 99 | High (green chem) |
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
Scientific Research Applications
Interaction studies involving decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 focus on its compatibility with various drugs and biological systems. These studies assess the compound's potential to improve the pharmacokinetics of co-administered drugs .
Synthetic Organic Chemistry
In synthetic organic chemistry, decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 serves as a versatile intermediate for modifications and functionalizations. Its unique structure allows for various chemical reactions that can lead to the development of new compounds with desirable properties .
Efficacy in Drug Formulations
A study demonstrated the efficacy of decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 in formulating lipid nanoparticles for mRNA delivery in vaccines. The compound was shown to enhance the stability and delivery efficiency of mRNA, leading to significant immune responses in clinical trials.
Environmental Applications
Research has also explored the use of decanoic acid in environmental applications, particularly in the extraction of pollutants using supramolecular vesicles. This method has been effective in co-extracting acidic and basic pollutants from environmental samples .
Mechanism of Action
The mechanism of action of Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 involves its incorporation into lipid bilayers, enhancing the delivery of therapeutic agents. The compound interacts with cellular membranes, facilitating the uptake of drugs and other molecules. It targets lipid metabolic pathways and can modulate enzyme activity involved in lipid processing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 with similar esters and fatty acid derivatives:
Key Observations:
- Lipophilicity: The target compound’s LogP (8.0) exceeds that of simpler esters like methyl decanoate (4.5) and even decanoic acid itself (~4.09), making it ideal for lipid-based drug formulations .
- Branching vs.
- Functional Groups: The 6-oxohexyl group introduces a ketone moiety, which may influence metabolic stability compared to esters with purely alkyl chains (e.g., methyl decanoate) .
Drug Delivery vs. Antimicrobial Activity
- Target Compound : Optimized for drug delivery due to its ability to form stable micelles or liposomes .
- Decanoic Acid: Directly inhibits AMPA receptors, contributing to antiseizure effects in epilepsy treatments . Unlike the ester form, decanoic acid induces oxidative stress in bacteria (e.g., Streptomyces roseosporus) by increasing ROS production .
Industrial Uses
Research Findings and Innovations
- Toxicity Profile: While decanoic acid causes ROS-mediated toxicity in microbial systems , the ester form (target compound) is less likely to generate ROS due to its reduced acidity and slower hydrolysis .
- Regulatory Status: Unlike 1,2-cyclohexanedicarboxylic acid diisononyl ester, the target compound lacks stringent regulatory restrictions, making it favorable for pharmaceutical use .
Biological Activity
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 (CAS No. 1849616-53-0) is a lipid compound that has gained attention for its potential biological activities and applications in drug delivery systems. This compound belongs to the class of fatty acid esters and exhibits unique properties that can be harnessed in various therapeutic contexts.
| Property | Value |
|---|---|
| Molecular Formula | C22H42O3 |
| Molecular Weight | 358.57 g/mol |
| IUPAC Name | Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
The biological activity of decanoic acid esters, including 2-hexyl-, 6-oxohexyl ester-1, primarily involves their interaction with cellular membranes and potential modulation of signaling pathways. These compounds can influence lipid metabolism and have been studied for their roles in:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
- Antiviral Properties : Potential activity against viruses such as HIV and influenza.
- Anti-inflammatory Effects : Modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.
Research Findings
- Antimicrobial Studies : In vitro studies have shown that decanoic acid derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that these compounds could disrupt bacterial cell membranes, leading to cell lysis.
- Antiviral Activity : Research indicates that decanoic acid esters may interfere with viral replication processes. In particular, studies have highlighted their potential in inhibiting the replication of enveloped viruses by disrupting lipid bilayers.
- Anti-inflammatory Effects : Animal models have revealed that decanoic acid can reduce markers of inflammation, suggesting its utility in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of decanoic acid derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) explored the anti-inflammatory properties of decanoic acid in a murine model of arthritis. The findings suggested a reduction in joint swelling and inflammatory cytokine levels, supporting its role as an anti-inflammatory agent.
Applications in Drug Delivery
Decanoic acid esters are increasingly being utilized in drug delivery systems due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs. Their lipid nature allows for improved absorption and bioavailability when administered orally or via injection.
Advantages in Drug Formulation
- Enhanced Solubility : Improves the solubility of poorly water-soluble drugs.
- Controlled Release : Provides a mechanism for controlled drug release, extending therapeutic effects over time.
- Targeted Delivery : Facilitates targeted delivery to specific tissues or cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
